2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-29-13-5-2-11(3-6-13)23-18(15-9-30(28)10-17(15)22-23)21-19(25)14-8-12(24(26)27)4-7-16(14)20/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBCSKSSVEJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 413.90 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O4S |
| Molar Mass | 413.90 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thieno derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response . In vitro studies have demonstrated that related compounds significantly reduce pro-inflammatory cytokine production.
Anticancer Properties
There is growing evidence supporting the anticancer potential of thieno[3,4-c]pyrazole derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest . Notably, compounds exhibiting similar structural motifs have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a thieno[3,4-c]pyrazole derivative reduced inflammation in a rat model of arthritis by inhibiting COX enzymes and decreasing levels of inflammatory markers .
- Antimicrobial Efficacy : In another investigation, a related thieno compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antimicrobial agent .
- Anticancer Study : A recent study showed that a thieno[3,4-c]pyrazole derivative induced apoptosis in MCF-7 cells through the activation of caspase pathways. The compound exhibited an IC50 value of 15 µM, indicating strong anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Below is a comparative analysis with structurally similar analogs:
Functional Group Impact
- Halogen Effects : The target compound’s 2-chloro substituent (vs. 5-chloro in or 4-bromo in ) may optimize steric positioning for receptor binding. Chlorine’s moderate electronegativity balances reactivity and stability.
- Nitro vs. Other Electron-Withdrawing Groups: The 5-nitro group in the target compound likely enhances electrophilic interactions compared to non-nitro analogs (e.g., cyclohexanecarboxamide in ).
- Aromatic Substituents : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with 4-fluorophenyl (electron-withdrawing in ) and 4-methylphenyl (moderately electron-donating in ), affecting π-π stacking and solubility.
Preparation Methods
Starting Materials and Precursors
The synthesis begins with commercially available precursors:
- 4-Methoxyaniline for the 4-methoxyphenyl group.
- 3,4-Dihydro-2H-thieno[3,4-c]pyrazol-5-ium chloride as the base for the thieno-pyrazol core.
- 2-Chloro-5-nitrobenzoic acid for the benzamide moiety.
The 5-oxido group is introduced via oxidation of the thieno-pyrazol intermediate, often using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions.
Synthetic Routes and Reaction Conditions
Formation of the Thieno[3,4-c]Pyrazole Core
The thieno[3,4-c]pyrazole ring is synthesized through a cyclocondensation reaction. A mixture of thiophene-3,4-dicarboxylic acid and hydrazine hydrate undergoes heating at 80–90°C in ethanol to form the dihydro-pyrazol intermediate. Subsequent oxidation with mCPBA in dichloromethane at 0°C introduces the 5-oxido group, yielding 4,6-dihydro-2H-thieno[3,4-c]pyrazol-5-ium-3-olate.
Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride
2-Chloro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in refluxing toluene (110°C, 4 hours) to generate the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step without further purification.
Amide Coupling
The final step involves coupling the thieno-pyrazol amine with 2-chloro-5-nitrobenzoyl chloride. The reaction is conducted in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base at 0°C, gradually warming to room temperature over 6 hours. The crude product is purified via recrystallization from ethanol/water (4:1), yielding 65–70% of the target compound.
Optimization of Reaction Parameters
Table 1: Comparison of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Base | Et₃N | Pyridine | Et₃N |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Yield | 65% | 58% | 70% |
The use of THF over dichloromethane (DCM) improves solubility of the intermediates, while Et₃N effectively neutralizes HCl byproducts without side reactions.
Industrial-Scale Production
For industrial synthesis, continuous flow reactors enhance efficiency:
- Step 1: Cyclocondensation and oxidation are performed in a tandem reactor system with in-line UV monitoring to ensure complete ring formation.
- Step 2: A plug-flow reactor facilitates the 4-methoxyphenyl substitution at 60°C with a residence time of 30 minutes.
- Step 3: A falling-film evaporator removes excess SOCl₂ after acyl chloride formation.
- Step 4: A microreactor with static mixers enables rapid amide coupling, achieving 85% yield at a throughput of 10 kg/hour.
Challenges and Mitigation Strategies
- Nitro Group Instability: The electron-withdrawing nitro group may cause decomposition under high temperatures. This is mitigated by maintaining reaction temperatures below 50°C during coupling.
- Oxidation Selectivity: Over-oxidation of the thieno-pyrazol core is avoided by using controlled stoichiometry of mCPBA (1.1 equivalents).
- Purification: Column chromatography is replaced with antisolvent crystallization (ethanol/water) for cost-effective large-scale purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
